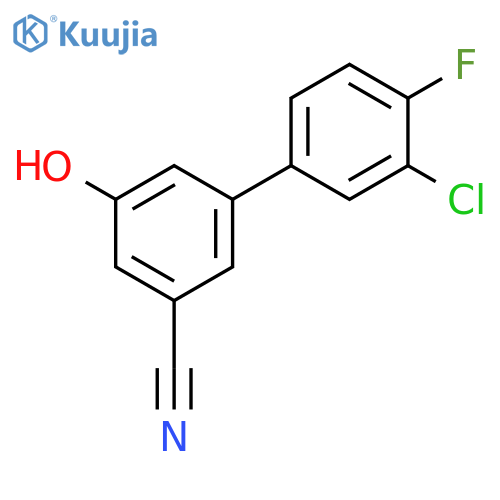Cas no 1262000-61-2 (5-(3-Chloro-4-fluorophenyl)-3-cyanophenol)

1262000-61-2 structure
商品名:5-(3-Chloro-4-fluorophenyl)-3-cyanophenol
CAS番号:1262000-61-2
MF:C13H7ClFNO
メガワット:247.652185678482
MDL:MFCD18314374
CID:2768558
PubChem ID:53220049
5-(3-Chloro-4-fluorophenyl)-3-cyanophenol 化学的及び物理的性質
名前と識別子
-
- DTXSID00684829
- 5-(3-Chloro-4-fluorophenyl)-3-cyanophenol, 95%
- 1262000-61-2
- MFCD18314374
- 5-(3-CHLORO-4-FLUOROPHENYL)-3-CYANOPHENOL
- 3'-Chloro-4'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
- 5-(3-Chloro-4-fluorophenyl)-3-cyanophenol
-
- MDL: MFCD18314374
- インチ: InChI=1S/C13H7ClFNO/c14-12-6-9(1-2-13(12)15)10-3-8(7-16)4-11(17)5-10/h1-6,17H
- InChIKey: XZMAJDPTTGRKJL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 247.0200197Da
- どういたいしつりょう: 247.0200197Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 44Ų
5-(3-Chloro-4-fluorophenyl)-3-cyanophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320417-5 g |
5-(3-Chloro-4-fluorophenyl)-3-cyanophenol, 95%; . |
1262000-61-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320417-5g |
5-(3-Chloro-4-fluorophenyl)-3-cyanophenol, 95%; . |
1262000-61-2 | 95% | 5g |
€1159.00 | 2025-03-19 |
5-(3-Chloro-4-fluorophenyl)-3-cyanophenol 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
1262000-61-2 (5-(3-Chloro-4-fluorophenyl)-3-cyanophenol) 関連製品
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1262000-61-2)

清らかである:99%
はかる:5g
価格 ($):687.0